tert-butyl (2-oxo-2-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2-oxo-2-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)ethyl)carbamate is a complex organic compound known for its unique structure and significant potential in scientific research. This compound, with its pyridopyrimidine core, exhibits properties that make it valuable in various fields such as medicinal chemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-oxo-2-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)ethyl)carbamate typically involves a multi-step process:
Formation of the Pyridopyrimidine Core: : A critical step in synthesizing this compound is the construction of the pyridopyrimidine scaffold. This involves the reaction of 4-oxopyrimidine derivatives with pyridine derivatives under controlled conditions.
Coupling with Piperidine:
Introduction of the Tert-butyl Carbamate Group: : The final step is the carbamation reaction, where tert-butyl isocyanate is reacted with the intermediate compound to form the final product.
Industrial Production Methods
On an industrial scale, the production of this compound involves the optimization of reaction conditions to achieve high yield and purity. This includes precise control of temperature, pH, and reaction times, often employing batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: : Reduction reactions can target the pyridopyrimidine core, often resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under acidic conditions.
Reduction: : Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: : Typical conditions involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation Products: : N-oxide derivatives
Reduction Products: : Dihydro derivatives
Substitution Products: : Various functional group-substituted carbamates
Scientific Research Applications
Tert-butyl (2-oxo-2-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)ethyl)carbamate finds applications in several fields:
Chemistry: : Utilized as a building block in the synthesis of more complex organic molecules.
Biology: : Studied for its interactions with biological macromolecules, serving as a probe in molecular biology.
Medicine: : Investigated for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: : Used in the development of advanced materials and specialty chemicals.
Mechanism of Action
This compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The pyridopyrimidine core often acts as a bioisostere, allowing it to mimic or inhibit the function of natural substrates or ligands. The presence of the piperidine and carbamate groups enhances its binding affinity and specificity, making it a potent compound in various biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Pyridopyrimidine derivatives
Piperidine-containing carbamates
Other heterocyclic compounds with similar pharmacophores
Uniqueness
Tert-butyl (2-oxo-2-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)ethyl)carbamate is unique due to its combined structural features, which allow it to participate in a wide range of chemical reactions and biological interactions. Its synthesis is also relatively complex, involving multiple steps that highlight its uniqueness compared to simpler analogs.
Properties
IUPAC Name |
tert-butyl N-[2-oxo-2-[4-(4-oxopyrido[2,3-d]pyrimidin-3-yl)piperidin-1-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-19(2,3)28-18(27)21-11-15(25)23-9-6-13(7-10-23)24-12-22-16-14(17(24)26)5-4-8-20-16/h4-5,8,12-13H,6-7,9-11H2,1-3H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASSURZOONWBOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCC(CC1)N2C=NC3=C(C2=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.